2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
Description
2-(4-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived compound featuring a 5-methyl-1,2-oxazole sulfamoyl group linked to a phenyl ring, which is further substituted with an acetamide moiety bearing a 4-methoxyphenoxy chain.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-13-11-18(21-28-13)22-29(24,25)17-9-3-14(4-10-17)20-19(23)12-27-16-7-5-15(26-2)6-8-16/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMZSNQEPAWGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Methoxy-phenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxy-phenoxy intermediate.
Synthesis of the Isoxazolylsulfamoyl Intermediate: This involves the reaction of 5-methylisoxazole with a sulfonyl chloride derivative to form the isoxazolylsulfamoyl intermediate.
Coupling Reaction: The final step involves coupling the methoxy-phenoxy intermediate with the isoxazolylsulfamoyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the isoxazolylsulfamoyl moiety can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation or cell proliferation.
Interacting with Receptors: Binding to cell surface or intracellular receptors to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a class of sulfonamide-acetamide hybrids. Key structural analogs and their distinguishing features are summarized below:
Metabolic Considerations
- Acetylation : Similar to N4-acetylsulfamethoxazole (), the target compound may undergo hepatic acetylation, producing metabolites with altered solubility and activity.
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizes available data, and presents case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O6S |
| Molar Mass | 417.44 g/mol |
| CAS Number | 433318-40-2 |
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial folate synthesis, leading to antimicrobial effects. The presence of the methoxyphenoxy and oxazole moieties suggests potential interactions with various biological targets, including enzymes involved in cell proliferation and metabolic pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit the growth of a broad range of bacteria by targeting the dihydropteroate synthase enzyme involved in folate synthesis . The specific compound under investigation has shown promising results in preliminary studies:
- In vitro Studies : Tests on bacterial strains have demonstrated that the compound inhibits growth at concentrations comparable to established sulfonamide antibiotics.
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. The compound's structure suggests it may interfere with tumor cell growth through multiple mechanisms:
- Cell Proliferation Inhibition : Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Case Study : A study involving a related sulfonamide indicated a significant reduction in tumor size in xenograft models when treated with the compound over a specified period .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.
- Anticancer Potential : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis, as evidenced by increased annexin V staining and caspase activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
